3-(1-Methylpyrrolidin-2-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

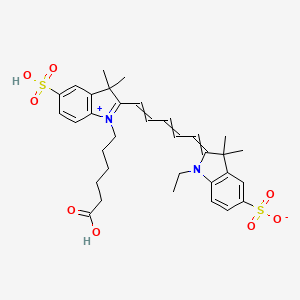

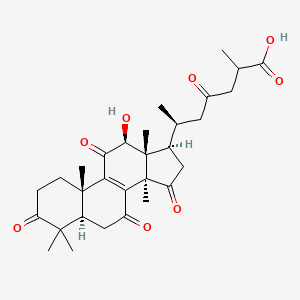

RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine compound. It is a photoreactive molecule that releases nicotine upon exposure to visible light. This compound is particularly useful in neuroscience research due to its ability to precisely control the release of nicotine, allowing for detailed studies of nicotinic acetylcholine receptors (nAChRs) and their role in various physiological processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of RuBi-Nicotine involves the coordination of nicotine to a ruthenium-bisbipyridine complex. The general synthetic route includes the following steps:

Preparation of Ruthenium-Bisbipyridine Complex: The ruthenium complex is synthesized by reacting ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent.

Coordination of Nicotine: Nicotine is then coordinated to the ruthenium complex under controlled conditions, typically involving the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction temperatures.

Industrial Production Methods

While specific industrial production methods for RuBi-Nicotine are not widely documented, the general principles of coordination chemistry and photochemistry are applied. The production process would involve scaling up the laboratory synthesis methods, ensuring purity and consistency of the final product.

化学反应分析

Types of Reactions

RuBi-Nicotine primarily undergoes photochemical reactions. Upon irradiation with visible light, the ruthenium complex absorbs the light energy, leading to the cleavage of the nicotine-ruthenium bond and the release of free nicotine .

Common Reagents and Conditions

Reagents: Ruthenium trichloride, 2,2’-bipyridine, nicotine, reducing agents (e.g., sodium borohydride).

Conditions: Photolysis is typically carried out using visible light sources (450–500 nm) under aqueous conditions.

Major Products

The major product of the photochemical reaction is free nicotine, which can then interact with biological targets such as nAChRs .

科学研究应用

RuBi-Nicotine has a wide range of applications in scientific research:

Neuroscience: Used to study the role of nAChRs in neuronal signaling and behavior by providing precise control over nicotine release.

Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its interactions with various receptors.

Cell Biology: Utilized in experiments to investigate cellular responses to nicotine at a controlled rate.

Optopharmacology: Employed in optopharmacological studies to modulate receptor activity with high spatial and temporal resolution.

作用机制

RuBi-Nicotine exerts its effects through the controlled release of nicotine upon exposure to visible light. The released nicotine then binds to nAChRs, which are ligand-gated ion channels. This binding leads to the opening of the ion channels, allowing the influx of cations such as sodium and calcium, resulting in neuronal depolarization and subsequent action potentials .

相似化合物的比较

Similar Compounds

RuBi-Glutamate: Another ruthenium-based caged compound used for the controlled release of glutamate.

PA-Nicotine: A photoactivatable nicotine compound that releases nicotine upon UV illumination.

Uniqueness

RuBi-Nicotine is unique due to its high quantum yield in the visible region of the spectrum and its rapid uncaging kinetics. This makes it particularly suitable for in vivo studies where precise control over nicotine release is required .

Conclusion

RuBi-Nicotine is a valuable tool in scientific research, offering precise control over nicotine release for studying nAChRs and their physiological roles. Its unique properties and wide range of applications make it a significant compound in the fields of neuroscience, pharmacology, and optopharmacology.

属性

分子式 |

C40H44Cl2N8Ru |

|---|---|

分子量 |

808.8 g/mol |

IUPAC 名称 |

3-(1-methylpyrrolidin-2-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |

InChI |

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2 |

InChI 键 |

BQXVYFYPLMVART-UHFFFAOYSA-L |

规范 SMILES |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)

![3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)

![3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13386005.png)

![4-Methyl-2-[[oxo-(1-phenylmethoxycarbonyl-2-pyrrolidinyl)methyl]amino]pentanoic acid](/img/structure/B13386012.png)